![molecular formula C21H16N2O5S2 B12125295 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B12125295.png)

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

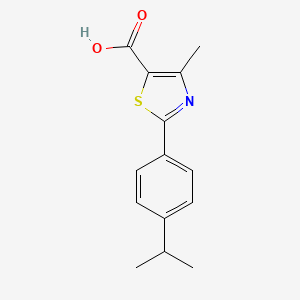

L'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque est un composé organique complexe présentant une structure unique qui comprend un cycle thiazolidinone, une fraction acide benzoïque et un groupe phénylprop-2-én-1-ylidène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste en la cyclisation de 2-aminophénols avec des β-dicétones, catalysée par une combinaison d'acide de Brønsted et d'iodure de cuivre(I) (CuI). Cette méthode tolère divers substituants tels que méthyle, chloro, bromo, nitro et méthoxy sur le 2-aminophénol .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de catalyseurs efficaces et les techniques de purification, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque peut subir différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle thiazolidinone en un cycle thiazolidine.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique et la fraction thiazolidinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.

Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont utilisés dans des conditions appropriées.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés de la thiazolidine.

Applications De Recherche Scientifique

L'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme unité de base en synthèse organique pour créer des molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies inflammatoires et du cancer.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation. Les cibles moléculaires et les voies exactes sont encore à l'étude.

Mécanisme D'action

The mechanism of action of 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-hydroxy-5-[(3,5,7-trihydroxy-4-oxo-4H-chromén-2-yl)phényl (E)-3-(4-hydroxy-3-méthoxyphényl)acrylate : Ce composé partage une structure phénolique similaire et présente des propriétés antioxydantes et anti-inflammatoires.

Acide 5-hydroxy-2-{[(2E,4E)-5-(4-hydroxyphényl)-2,4-pentadienoyl]amino}benzoïque : Connu pour ses activités pharmacologiques potentielles, y compris ses effets anticancéreux et anti-inflammatoires.

Unicité

L'acide 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phénylprop-2-én-1-ylidène]-2-thioxo-1,3-thiazolidin-3-yl}acétyl)amino]benzoïque est unique en raison de son cycle thiazolidinone, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C21H16N2O5S2 |

|---|---|

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

2-hydroxy-4-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C21H16N2O5S2/c24-16-11-14(9-10-15(16)20(27)28)22-18(25)12-23-19(26)17(30-21(23)29)8-4-7-13-5-2-1-3-6-13/h1-11,24H,12H2,(H,22,25)(H,27,28)/b7-4+,17-8- |

Clé InChI |

HGRPJSPLYZTGBM-GUSDSWBTSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)

![2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125237.png)

![2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125247.png)

![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)

![3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12125258.png)

![3-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12125265.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12125266.png)

![2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12125272.png)

![7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125283.png)